molecular formula C10H12ClN3O B2774358 4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride CAS No. 1461706-63-7

4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride

Cat. No.: B2774358
CAS No.: 1461706-63-7
M. Wt: 225.68
InChI Key: RXRVKHVJAQPVDU-UHFFFAOYSA-N
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Description

4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is a chemical compound belonging to the pyrazolone class. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a pyrazolone ring.

Properties

IUPAC Name

4-amino-5-methyl-2-phenyl-1H-pyrazol-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8;/h2-6,12H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRVKHVJAQPVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride typically involves the reaction of hydrazine derivatives with diketones or ketoesters. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride, exhibit significant antimicrobial activities against various bacterial strains. A review highlighted that compounds derived from pyrazole structures have shown antibacterial effects against both Gram-positive and Gram-negative bacteria .

Activity Type Example Strains Reference
AntibacterialStaphylococcus aureus, Escherichia coli
AntifungalCandida albicans
AnticancerVarious cancer cell lines

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenases and lipoxygenases, making them potential candidates for treating inflammatory diseases .

Other Pharmacological Activities

Additional studies have reported that pyrazole derivatives possess a range of other biological activities including:

  • Antimalarial : Effective against malaria parasites.
  • Antimycobacterial : Activity against Mycobacterium tuberculosis.
  • Analgesic : Pain-relieving properties similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Evaluation of Derivatives

One notable study synthesized a series of pyrazole derivatives based on the core structure of this compound. These derivatives were evaluated for their antimicrobial properties using standard disk diffusion methods against various bacterial strains. The results demonstrated that certain modifications to the phenyl ring significantly enhanced antibacterial activity .

Computational Studies

Computational docking studies have been employed to predict the binding affinity of these compounds to specific biological targets such as prostaglandin reductase (PTGR2). Such studies provide insights into the mechanism of action and help in designing more potent analogs .

Mechanism of Action

The mechanism of action of 4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes or receptors, leading to alterations in cellular processes. For example, its analgesic effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of prostaglandins involved in pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-2-pyrazoline-5-one: Another pyrazolone derivative with similar structural features but different functional groups.

    4-aminoantipyrine: A related compound with similar applications in analytical chemistry and medicine.

    5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Shares the pyrazolone core structure but differs in the substitution pattern.

Uniqueness

4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Biological Activity

4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride (CAS No. 1461706-63-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

The molecular formula of this compound is C10H12ClN3OC_{10}H_{12}ClN_3O with a molecular weight of 225.67 g/mol. Its structure features a pyrazole ring, which is significant for its biological interactions.

Research indicates that compounds with a pyrazole scaffold exhibit various biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
  • Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases .
  • Anti-inflammatory Effects : Evidence suggests that similar compounds can reduce inflammation by modulating cytokine release and inhibiting pathways associated with inflammatory responses .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Cell Line/Model IC50 Value Mechanism
AnticancerMDA-MB-23154.25%Induces apoptosis and cell cycle arrest
AnticancerHepG238.44%Inhibits proliferation through apoptotic pathways
AntioxidantVariousNot specifiedScavenges free radicals and reduces oxidative stress
Anti-inflammatoryBV-2 cellsNot specifiedReduces microglial activation and cytokine release

Case Studies

  • Study on Anticancer Activity : A recent investigation demonstrated that derivatives of pyrazole exhibited significant antiproliferative effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity against specific cancers, suggesting that 4-amino substitutions could be crucial for efficacy .
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of pyrazole derivatives in models of oxidative stress. The results indicated that these compounds could mitigate damage in neuronal cells induced by glutamate toxicity, supporting their potential use in treating neurodegenerative disorders like Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride, and what key parameters influence yield?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, starting from 3-methyl-1-aryl-1H-pyrazol-5(4H)-one. Critical parameters include:
  • Temperature control : Maintain 0–5°C during formylation to prevent side reactions.
  • Solvent selection : Use dimethylformamide (DMF) as both solvent and reagent.
  • Stoichiometry : Optimize the ratio of phosphoryl chloride (POCl₃) to substrate for efficient formylation .
    Multi-step syntheses may involve cyclization and subsequent hydrochlorination, requiring inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding in the dihydro-pyrazol-3-one core. For example, the NH proton in the 4-amino group appears as a broad singlet (~δ 5.5–6.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Apply a Box-Behnken or Central Composite Design to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example:
  • Factors : Vary POCl₃ equivalents (1.2–2.0), reaction time (4–8 hrs), and temperature (20–40°C).
  • Response variables : Measure yield and purity via HPLC.
  • Analysis : Use ANOVA to identify significant factors and generate a predictive model for optimal conditions .

Q. What computational methods can predict reaction pathways and intermediate stability for this pyrazolone derivative?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for intermediates (e.g., enol-keto tautomers) to identify rate-limiting steps.
  • Reaction Path Search : Use quantum chemical software (e.g., GRRM) to explore transition states and alternative pathways, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar impurities?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton-carbon couplings. For example, distinguish between C-4 and C-5 methyl groups via heteronuclear coupling .
  • Isotopic Labeling : Introduce deuterated analogs to track proton exchange in the dihydro-pyrazolone ring under acidic/basic conditions .

Q. What mechanistic insights guide the design of bioactivity assays for this compound?

  • Methodological Answer :
  • Target Identification : Screen against kinase or protease targets using fluorescence polarization assays. Pyrazolones often exhibit ATP-binding site inhibition.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., phenyl ring halogenation) and test cytotoxicity (MTT assay) and IC₅₀ values in cancer cell lines (e.g., HeLa) .

Q. How does reactor design impact heterogeneous catalysis in the synthesis of this compound?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat transfer and mixing for exothermic steps (e.g., cyclization). Use packed-bed reactors with immobilized acid catalysts (e.g., Amberlyst-15) to enhance reproducibility .
  • Membrane Separation : Integrate nanofiltration membranes to remove unreacted POCl₃ in real-time, minimizing side reactions .

Q. What strategies mitigate side reactions during functionalization of the pyrazolone core?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the 4-amino group with tert-butoxycarbonyl (Boc) before introducing electrophilic substituents at C-2.
  • Low-Temperature Lithiation : Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the NH group without ring opening .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C for 48 hrs. Monitor degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What advanced SAR approaches elucidate the role of the hydrochloride salt in bioactivity?

  • Methodological Answer :
  • Counterion Screening : Compare hydrochloride, sulfate, and mesylate salts for solubility and membrane permeability (e.g., PAMPA assay).
  • X-ray Crystallography : Resolve the salt’s crystal structure to identify hydrogen-bonding networks influencing receptor binding .

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